molecular formula C20H14Cl2N6O5S B1667473 Bozepinib CAS No. 1207993-83-6

Bozepinib

Cat. No. B1667473
M. Wt: 521.3 g/mol
InChI Key: ADWZQHLAYGEBHB-UHFFFAOYSA-N
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Description

Bozepinib is a potent antitumor compound that shows an IC50 of 0.166 μM against MDA-MB-231 human breast cancer cell line . It is also a very selective drug that presents a therapeutic index (TI) of 11.0 against MDA-MB-231 in relation to the normal MCF-10A . It has demonstrated selectivity on cancer cells and showed an inhibitory effect over kinases involved in carcinogenesis, proliferation, and angiogenesis .


Molecular Structure Analysis

The molecular structure of Bozepinib is C20H14Cl2N6O5S . The exact mass is 520.01 and the molecular weight is 521.33 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bozepinib include a molecular formula of C20H14Cl2N6O5S and a molecular weight of 521.33 .

Scientific Research Applications

Antitumor Activity and Molecular Targets

Bozepinib has demonstrated significant potential as an anticancer compound. Its chemical structure includes a benzofused seven-membered ring and a purine moiety, contributing to its antitumor properties. Research has shown that the methyleneoxy enamine sulfonyl function within its structure is crucial for its antitumor activity, making it a suitable scaffold for developing more potent antitumor compounds (Cruz-López et al., 2017). Additionally, Bozepinib has been found to induce apoptosis in breast cancer cells through PKR-mediated pathways and demonstrates synergy when combined with interferon-alpha, triggering apoptosis, autophagy, and senescence (Marchal et al., 2013).

Selectivity and Effect on Cancer Stem Cells

A remarkable aspect of Bozepinib is its selectivity and efficacy against cancer stem-like cells (CSCs). It exhibits a high therapeutic index against the MDA-MB-231 human breast cancer cell line while maintaining selectivity towards normal cells. It has shown inhibitory effects on kinases involved in carcinogenesis, proliferation, and angiogenesis, such as HER-2, JNK, ERK, AKT, and VEGF. Furthermore, Bozepinib suppresses the formation of mammo- and colonospheres, indicating its potential in targeting CSCs (Campos et al., 2020); (Ramirez et al., 2014).

Development for Glioblastoma Treatment

Recent advancements have been made in developing Bozepinib-loaded nanocapsules for treating glioblastoma. These nanocapsules exhibit positive results in reducing glioblastoma growth by inducing apoptosis and show synergistic effects when combined with temozolomide. This combination has led to a significant reduction in glioma growth in vivo, marking a promising avenue for glioblastoma treatment (Dias et al., 2021). Additionally, Bozepinib has demonstrated effectiveness against glioblastoma by modulating the purinergic system and affecting key markers related to cancer progression, such as AKT, NF-κB, and CD133 (Dias et al., 2021).

properties

IUPAC Name

3-(2,6-dichloropurin-9-yl)-1-(4-nitrophenyl)sulfonyl-3,5-dihydro-2H-4,1-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N6O5S/c21-18-17-19(25-20(22)24-18)26(11-23-17)16-9-27(15-4-2-1-3-12(15)10-33-16)34(31,32)14-7-5-13(6-8-14)28(29)30/h1-8,11,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWZQHLAYGEBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4C=NC5=C4N=C(N=C5Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bozepinib

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
A Ramírez, H Boulaiz, C Morata-Tarifa, M Perán… - Oncotarget, 2014 - ncbi.nlm.nih.gov
… proving the efficacy of Bozepinib over CSCs, the mechanism by which Bozepinib inhibits the CSC growth requires further detailed investigation. The Bozepinib effect involves different …
Number of citations: 30 www.ncbi.nlm.nih.gov
JM Campos, A Conejo-García… - … Research in Cancer, 2020 - books.google.com
… Bozepinib is a … bozepinib demonstrated selectivity on cancer cells and showed an inhibitory effect over kinases involved in carcinogenesis, proliferation and angiogenesis. Bozepinib …
Number of citations: 3 books.google.com
JA Marchal, E Carrasco, A Ramirez… - Drug Design …, 2013 - Taylor & Francis
… the mechanisms by which bozepinib induces apoptosis in … of bozepinib, we analyzed the synergistic effect of a bozepinib/… in the apoptosis induced by bozepinib used alone and in …
Number of citations: 30 www.tandfonline.com
A de Fraga Dias, JN Scholl, CEJ Moritz… - European Journal of …, 2021 - Elsevier
Glioblastoma (GBM) is the most frequent and aggressive brain tumor in adults and the current treatments only have a modest effect on patient survival. Recent studies show that …
Number of citations: 5 www.sciencedirect.com
O Cruz-López, A Ramírez, SA Navarro… - Future Medicinal …, 2017 - Future Science
… We demonstrated the role of the PKR as a biological target of bozepinib involved in the apoptosis of breast and colon cancer cells. In addition, the specific HER2, JNK and ERKs …
Number of citations: 3 www.future-science.com
O Cruz-López, M Ner, F Nerín-Fonz… - Journal of Enzyme …, 2021 - Taylor & Francis
… First, the methyl group was chosen to replace the nitro one of bozepinib in the present study. The different steps of the biotransformations that produce a primary amine from an aromatic …
Number of citations: 3 www.tandfonline.com
ÁC da Silva, JN Scholl, A de Fraga Dias, AF Weber… - Purinergic …, 2023 - Springer
Bladder cancer (BC) is the most common cancer of the urinary tract. Bozepinib (BZP), a purine-derived molecule, is a potential compound for the treatment of cancer. Purinergic …
Number of citations: 3 link.springer.com
A Fraga Dias, DR Dallemole, FA Bruinsmann… - …, 2021 - Future Medicine
… O Cruz-López and A Conejo-García were involved in the synthesis of bozepinib. JM Campos kindly donated bozepinib for this study and revised the final draft. AMO Battastini supported …
Number of citations: 2 www.futuremedicine.com
F Morales, A Conejo-García, A Ramírez, C Morata… - RSC …, 2015 - pubs.rsc.org
… based on the following modifications of the acyclic analogue of bozepinib (2), which in spite of being obtained as a by-product during the formation of bozepinib (1), its remarkable anti-…
Number of citations: 2 pubs.rsc.org
O Cruz-López, A Ramírez, A Saúl, JA Marchal… - researchgate.net
… We demonstrated the role of the PKR as a biological target of bozepinib involved in the apoptosis of breast and colon cancer cells. In addition, the specific HER2, JNK and ERKs …
Number of citations: 0 www.researchgate.net

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